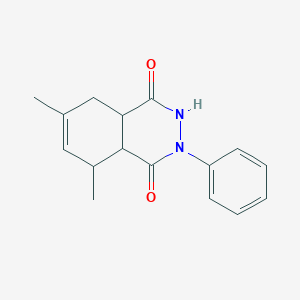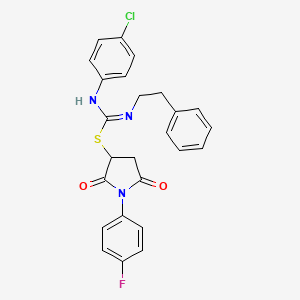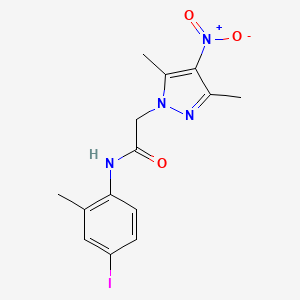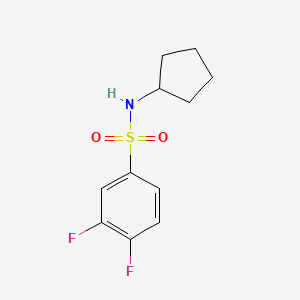
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione, also known as Ro 40-5967, is a potent and selective antagonist of the glycine site of N-methyl-D-aspartate (NMDA) receptors. This compound has been extensively studied for its potential therapeutic applications in treating various neurological disorders.
作用機序
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 acts as a competitive antagonist at the glycine site of NMDA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. By binding to the glycine site, 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 inhibits the activation of NMDA receptors, thereby reducing the influx of calcium ions and preventing the induction of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activity of various enzymes involved in the metabolism of neurotransmitters. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in lab experiments is its high selectivity for the glycine site of NMDA receptors, which allows for more precise manipulation of synaptic transmission. However, one limitation is that it may not be suitable for studying the role of NMDA receptors in certain brain regions, as it may not readily cross the blood-brain barrier.
将来の方向性
There are several future directions for research on 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967. One area of interest is its potential therapeutic applications in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its use as a tool for investigating the mechanisms underlying synaptic plasticity and learning and memory processes. Finally, further studies are needed to determine the optimal dosages and administration routes for 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 in order to maximize its therapeutic potential.
合成法
The synthesis of 3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 involves several steps, including the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine to give the corresponding amide. The amide is then cyclized with phthalic anhydride in the presence of a base to form the pyrrolidinedione ring.
科学的研究の応用
3-(4-chlorobenzyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione 40-5967 has been widely used in scientific research to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-3-8-17(9-13(12)2)21-18(22)11-15(19(21)23)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPHKCKJSLGFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
amine oxalate](/img/structure/B4985821.png)




![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)